molecular formula C20H25NO3 B5910368 1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one CAS No. 18184-51-5

1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B5910368
CAS No.: 18184-51-5
M. Wt: 327.4 g/mol
InChI Key: GANBHWZYQFKGOE-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a piperidinylmethyl group attached to a tetrahydrobenzochromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable chromen precursor with a piperidinylmethyl reagent under controlled conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets. The hydroxy and piperidinylmethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-methyl-3-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 1-Hydroxy-3-methyl-2-(morpholin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 1-Hydroxy-3-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Uniqueness

The uniqueness of 1-Hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-13-11-17-18(14-7-3-4-8-15(14)20(23)24-17)19(22)16(13)12-21-9-5-2-6-10-21/h11,22H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBHWZYQFKGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1CN4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419057
Record name 1-hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18184-51-5
Record name NSC113793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3-methyl-2-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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